Lipophilicity Difference: Para vs. Ortho Isomer
The para-methoxy isomer (CAS 14469-84-2) exhibits a calculated partition coefficient (XLogP3) of 4.2, which is 0.5 log units lower than that of its ortho-methoxy isomer (CAS 14605-33-5), which has an XLogP3 of 4.7 [1]. This significant difference in lipophilicity can alter membrane permeability and non-specific protein binding, making the para-isomer more suitable for applications requiring a specific balance of hydrophobic and hydrophilic character [2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 |
| Comparator Or Baseline | 1-(5-Bromopentyl)-2-methoxybenzene: XLogP3 = 4.7 |
| Quantified Difference | ΔXLogP3 = 0.5 (target is less lipophilic) |
| Conditions | In silico calculation based on molecular structure |
Why This Matters
For procurement in drug discovery, a 0.5 log unit difference in lipophilicity can significantly impact a compound's ADME profile and off-target binding, making the correct isomer selection critical for lead optimization.
- [1] yybyy.com. 1-溴-5-(4-甲氧苯基)戊烷 1-(5-bromopentyl)-4-methoxybenzene CAS号14469-84-2. 计算化学数据 (XlogP). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
